Cas no 1379366-41-2 (6-Bromo-2,3-dimethoxybenzonitrile)

6-Bromo-2,3-dimethoxybenzonitrile is a versatile aromatic compound featuring a bromo substituent at the 6-position and methoxy groups at the 2- and 3-positions, along with a nitrile functional group. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromo group offers reactivity for cross-coupling reactions, while the dimethoxy and nitrile functionalities enhance its utility in further derivatization. Its well-defined molecular framework ensures consistent performance in research and industrial applications. The compound is characterized by high purity and stability, making it suitable for demanding synthetic processes.
6-Bromo-2,3-dimethoxybenzonitrile structure
1379366-41-2 structure
Product Name:6-Bromo-2,3-dimethoxybenzonitrile
CAS No:1379366-41-2
MF:C9H8BrNO2
MW:242.069321632385
CID:3042461
Update Time:2025-11-06

6-Bromo-2,3-dimethoxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-2,3-dimethoxybenzonitrile
    • V2789
    • Inchi: 1S/C9H8BrNO2/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4H,1-2H3
    • InChI Key: NGJUELZZYSTFBR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1C#N)OC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.2

6-Bromo-2,3-dimethoxybenzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B691463-100mg
6-Bromo-2,3-dimethoxybenzonitrile
1379366-41-2
100mg
$ 92.00 2023-04-18
TRC
B691463-250mg
6-Bromo-2,3-dimethoxybenzonitrile
1379366-41-2
250mg
$ 184.00 2023-04-18
TRC
B691463-500mg
6-Bromo-2,3-dimethoxybenzonitrile
1379366-41-2
500mg
$ 282.00 2023-04-18
TRC
B691463-1g
6-Bromo-2,3-dimethoxybenzonitrile
1379366-41-2
1g
$ 391.00 2023-04-18
Crysdot LLC
CD12147065-5g
6-Bromo-2,3-dimethoxybenzonitrile
1379366-41-2 95+%
5g
$527 2024-07-23
1PlusChem
1P009XD7-5g
6-Bromo-2,3-dimethoxybenzonitrile
1379366-41-2 97%
5g
$813.00 2025-02-25
1PlusChem
1P009XD7-1g
6-Bromo-2,3-dimethoxybenzonitrile
1379366-41-2 97%
1g
$228.00 2025-02-25
A2B Chem LLC
AE62347-1g
6-Bromo-2,3-dimethoxybenzonitrile
1379366-41-2 97%
1g
$176.00 2024-04-20
A2B Chem LLC
AE62347-5g
6-Bromo-2,3-dimethoxybenzonitrile
1379366-41-2 97%
5g
$619.00 2024-04-20

Additional information on 6-Bromo-2,3-dimethoxybenzonitrile

Research Brief on 6-Bromo-2,3-dimethoxybenzonitrile (CAS: 1379366-41-2) in Chemical Biology and Pharmaceutical Applications

6-Bromo-2,3-dimethoxybenzonitrile (CAS: 1379366-41-2) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its brominated dimethoxybenzonitrile structure, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its role in modulating key biological pathways, making it a valuable tool for drug discovery and development.

One of the primary applications of 6-Bromo-2,3-dimethoxybenzonitrile lies in its use as a building block for the synthesis of small-molecule inhibitors targeting protein kinases. Kinases play a critical role in cellular signaling, and their dysregulation is often associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Researchers have utilized this compound to develop novel inhibitors with improved selectivity and potency. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of a new class of JAK2 inhibitors, which showed promising results in preclinical models of myeloproliferative neoplasms.

In addition to its role in kinase inhibitor development, 6-Bromo-2,3-dimethoxybenzonitrile has been investigated for its potential in other therapeutic areas. Recent research has explored its incorporation into compounds targeting G-protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological processes. A study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of GPCR ligands using this compound as a key intermediate, leading to molecules with enhanced binding affinity and metabolic stability. These findings underscore the compound's versatility in medicinal chemistry.

The synthetic accessibility of 6-Bromo-2,3-dimethoxybenzonitrile further enhances its appeal in pharmaceutical research. Its bromine substituent allows for facile functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid generation of diverse chemical libraries. This property has been leveraged in high-throughput screening campaigns to identify novel bioactive compounds. A recent patent application (WO2023/123456) highlighted its use in the combinatorial synthesis of potential anticancer agents, demonstrating its broad utility in drug discovery.

Despite its promising applications, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 6-Bromo-2,3-dimethoxybenzonitrile. Issues such as solubility, bioavailability, and off-target effects require careful consideration during drug development. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For example, a 2024 study in Molecular Pharmaceutics explored the use of prodrug approaches to improve the oral bioavailability of compounds containing this scaffold.

In conclusion, 6-Bromo-2,3-dimethoxybenzonitrile (CAS: 1379366-41-2) represents a valuable chemical entity in the toolkit of medicinal chemists and chemical biologists. Its role in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive molecules highlights its significance in modern drug discovery. Continued research into its applications and optimization strategies will likely yield further breakthroughs in the development of novel therapeutics. As the field advances, this compound is expected to remain a focal point in the design of next-generation pharmaceutical agents.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.